molecular formula C20H18F3N3O3S B319823 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B319823
M. Wt: 437.4 g/mol
InChI Key: VPNZQDLYAADDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may produce dihydropyrimidines.

Scientific Research Applications

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism by which 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The furan and pyrimidine rings allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The sulfanyl linkage plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-furyl)-6-(methyl)-2-pyrimidinyl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide
  • 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(2-hydroxyphenyl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H18F3N3O3S/c1-28-15-6-3-2-5-13(15)8-9-24-18(27)12-30-19-25-14(16-7-4-10-29-16)11-17(26-19)20(21,22)23/h2-7,10-11H,8-9,12H2,1H3,(H,24,27)

InChI Key

VPNZQDLYAADDTI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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